molecular formula C11H11FO B8712682 1-(4-Fluorophenyl)pent-4-en-1-one

1-(4-Fluorophenyl)pent-4-en-1-one

Cat. No.: B8712682
M. Wt: 178.20 g/mol
InChI Key: IAUOTWNIAKGHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)pent-4-en-1-one is a fluorinated aromatic ketone with the molecular formula $ \text{C}{11}\text{H}{11}\text{FO} $. Structurally, it consists of a pent-4-en-1-one backbone substituted with a 4-fluorophenyl group at the ketone position.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-(4-fluorophenyl)pent-4-en-1-one

InChI

InChI=1S/C11H11FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2

InChI Key

IAUOTWNIAKGHEF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-(4-fluorophenyl)pent-4-en-1-one with structurally related compounds:

Compound Name Substituent(s) Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorophenyl, pent-4-en-1-one Reference compound 178.21 (calculated) Potential pharmaceutical intermediate -
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one 4-Chlorophenyl, dimethyl group, enone position Chlorine substituent; ketone at C3 226.72 Pesticide intermediate
1-(4-Hydroxyphenyl)pent-4-en-1-one 4-Hydroxyphenyl Hydroxyl group increases polarity 176.21 Synthetic intermediate for photocycloadditions
1-(Naphthalen-2-yl)pent-4-en-1-one Naphthyl group Larger aromatic system; increased lipophilicity 224.27 Photochemical synthesis applications
1-(4-Fluorophenyl)-4-phenylbutan-1-one Additional phenyl group Butanone backbone; extended conjugation 242.29 Material science research
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Dione moiety, methyl group Two ketone groups; enhanced keto-enol tautomerism 208.23 High reactivity in organic synthesis

Key Observations :

  • Electronic Effects: The 4-fluorophenyl group enhances electrophilicity at the ketone compared to non-halogenated analogs (e.g., 1-(4-hydroxyphenyl)pent-4-en-1-one) due to fluorine's electron-withdrawing nature. This difference impacts reactivity in nucleophilic additions or cross-coupling reactions .
  • Steric and Lipophilicity : Bulky substituents like naphthyl () or cyclohexenyl () groups increase lipophilicity, which may improve membrane permeability in biological systems but reduce solubility in polar solvents.

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